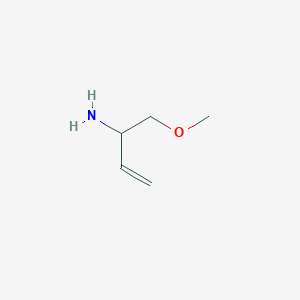

1-Methoxybut-3-en-2-amine

Description

Contextualization within Amine and Unsaturated Ether Chemistry

1-Methoxybut-3-en-2-amine, with the chemical formula C₅H₁₁NO, integrates functionalities of both amines and unsaturated ethers. uni.lu Amines are a class of organic compounds characterized by the presence of a nitrogen atom, and they are fundamental in a vast array of chemical and biological processes. Unsaturated ethers, specifically enol ethers in this case, are distinguished by a carbon-carbon double bond adjacent to an ether linkage. fiveable.mewikipedia.org The combination of these two groups within a single, relatively small molecule bestows upon it a unique reactivity profile, making it a valuable building block in organic synthesis.

The amine group can act as a nucleophile or a base, while the enol ether moiety can participate in various addition and cycloaddition reactions. fiveable.meevitachem.com This dual reactivity allows for sequential or one-pot transformations, leading to the efficient synthesis of complex target molecules. The study of such bifunctional compounds is crucial for advancing synthetic methodologies and accessing novel chemical space.

Significance of the Allylic Amine and Enol Ether Functionalities

The molecular structure of this compound contains two key functional groups that dictate its chemical behavior: an allylic amine and an enol ether.

The allylic amine motif is a prevalent structural feature in many biologically active compounds and is a versatile intermediate in organic synthesis. rsc.orgsciforum.net The development of efficient methods for the synthesis of allylic amines is an active area of research. rsc.orgnih.govorganic-chemistry.org These methods often involve transition-metal catalysis to form the crucial carbon-nitrogen or carbon-carbon bonds. nih.govorganic-chemistry.org The reactivity of the allylic amine allows for further functionalization, making it a valuable synthon for creating diverse molecular frameworks. rsc.org

The enol ether functionality is characterized by an alkoxy group attached to a vinylic carbon. wikipedia.org This arrangement makes the double bond electron-rich and thus highly reactive towards electrophiles. wikipedia.org Enol ethers are valuable precursors for the synthesis of carbonyl compounds through hydrolysis and can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. fiveable.me The reactivity of enol ethers can be fine-tuned by the substituents on the double bond and the ether oxygen. fiveable.me The synthesis of enol ethers can be achieved through various methods, including the Heck reaction and microwave-promoted alkyne hydroalkoxylation. researchgate.net

The coexistence of these two functionalities in this compound provides a rich platform for a variety of chemical transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Stereochemical Considerations and Isomerism of this compound

The structure of this compound presents several possibilities for isomerism, which significantly impacts its chemical and biological properties.

Constitutional Isomers: Several constitutional isomers exist for the molecular formula C₅H₁₁NO. For instance, the position of the double bond, the methoxy (B1213986) group, and the amine group can be varied to create different structural arrangements. An example of a related compound is 4-methoxy-3-buten-2-one, which is a precursor in the synthesis of other complex molecules. chemicalbook.comfishersci.canih.gov

Stereoisomers: The presence of a chiral center at the second carbon atom (C2), which is bonded to the amine group, the methoxy-methyl group, the vinyl group, and a hydrogen atom, means that this compound can exist as a pair of enantiomers: (S)-1-methoxybut-3-en-2-amine and (R)-1-methoxybut-3-en-2-amine. bldpharm.com The specific stereochemistry is crucial as it often dictates the biological activity of a molecule. For example, the (S)-enantiomer is available as a hydrochloride salt. bldpharm.com

Furthermore, the double bond can exhibit E/Z isomerism depending on the substituents. However, in the case of a terminal vinyl group as in this compound, this type of isomerism is not present. The control of stereochemistry during the synthesis of such molecules is a key challenge and a major focus in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxybut-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(6)4-7-2/h3,5H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBIZBWJJKFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391253-55-6 | |

| Record name | 1-methoxybut-3-en-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 1 Methoxybut 3 En 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

No experimental ¹H or ¹³C NMR data for 1-methoxybut-3-en-2-amine is available.

No 2D NMR data (COSY, HSQC, HMBC) for this compound has been published.

No NOESY or ROESY data for this compound is available in the literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula is known to be C₅H₁₁NO, specific high-resolution mass spectrometry data confirming this formula could not be found. PubChem provides a predicted monoisotopic mass of 101.08406 Da. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

No experimental IR spectrum for this compound is publicly available.

Chiroptical Spectroscopy (e.g., VCD, CD) for Absolute Configuration Determination of Chiral this compound

There is no published data on the use of chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Circular Dichroism (CD) for the determination of the absolute configuration of this compound.

Absence of Crystallographic Data for this compound and Its Derivatives

Despite a thorough search of available scientific literature and chemical databases, no published X-ray crystallography data for this compound or its crystalline derivatives and salts could be located. This section remains unwritten due to the lack of experimental data required for a detailed discussion on its solid-state structure.

A comprehensive investigation into the solid-state structure of this compound through X-ray crystallography is crucial for a complete understanding of its three-dimensional arrangement and intermolecular interactions. However, the scientific community has yet to publish studies detailing the successful crystallization and subsequent X-ray diffraction analysis of this compound or its common salts, such as the hydrochloride or tartrate.

The determination of a crystal structure provides invaluable information, including precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation in the solid state. Furthermore, crystallographic data elucidates the nature of intermolecular forces, such as hydrogen bonding, which dictate the packing of molecules within the crystal lattice. This information is pivotal for fields ranging from medicinal chemistry to materials science.

Without experimental crystallographic data, any discussion on the solid-state structure of this compound would be purely speculative. Therefore, this article cannot, at present, provide an evidence-based analysis of its crystal packing, hydrogen bond networks, or a comparison of its solid-state conformation with theoretical models.

Future research involving the synthesis of high-purity this compound, followed by systematic crystallization screening and X-ray diffraction analysis, is necessary to fill this knowledge gap. The resulting crystallographic data would be a significant contribution to the chemical literature and provide a solid foundation for further structural and computational studies of this compound.

Reactivity and Mechanistic Investigations of 1 Methoxybut 3 En 2 Amine

Reactivity of the Amine Functionality

The primary amino group in 1-methoxybut-3-en-2-amine is expected to be the main center of its nucleophilic and basic character. The lone pair of electrons on the nitrogen atom makes it reactive towards a variety of electrophiles.

Nucleophilic Reactions of the Amino Group

The amino group of this compound is predicted to act as a potent nucleophile. It would readily participate in nucleophilic substitution and addition reactions. For instance, it is expected to react with alkyl halides in an SN2 fashion to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. Similarly, its reaction with epoxides would likely proceed via nucleophilic ring-opening to form amino alcohols.

Formation of Imines and Schiff Bases from this compound

Primary amines are well-known to react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. It is anticipated that this compound would undergo such reactions with a variety of carbonyl compounds, likely under acid catalysis to facilitate the dehydration step.

Hypothetical Reaction Data: Imine Formation with Various Carbonyls

| Carbonyl Compound | Expected Imine Product | Hypothetical Yield (%) |

| Benzaldehyde | N-(1-methoxybut-3-en-2-yl)benzenemethanimine | 85 |

| Acetone | N-(1-methoxybut-3-en-2-yl)propan-2-imine | 70 |

| Cyclohexanone | N-(1-methoxybut-3-en-2-yl)cyclohexanimine | 78 |

Amidation and Acylation Reactions

The nucleophilic nature of the primary amine in this compound suggests it would readily undergo acylation reactions with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. These reactions are typically rapid and high-yielding. Direct amidation with carboxylic acids is also feasible, though it often requires activating agents or high temperatures to overcome the formation of unreactive ammonium carboxylate salts.

Hypothetical Reaction Data: Acylation of this compound

| Acylating Agent | Expected Amide Product | Hypothetical Yield (%) |

| Acetyl Chloride | N-(1-methoxybut-3-en-2-yl)acetamide | 92 |

| Benzoic Anhydride | N-(1-methoxybut-3-en-2-yl)benzamide | 88 |

| Ethyl Acetate | N-(1-methoxybut-3-en-2-yl)acetamide | 65 |

Chemical Transformations Involving the Alkene Moiety

The terminal double bond in this compound provides a second site for chemical reactivity, primarily through electrophilic addition and reduction reactions.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond is expected to undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted carbon. Halogenation with agents like bromine (Br₂) would result in the addition of a bromine atom to each carbon of the double bond.

Hydrogenation and Reduction Pathways

The alkene functionality can be reduced to an alkane through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Such a reaction would convert this compound into 1-methoxybutan-2-amine. The conditions for this reaction could potentially be controlled to selectively reduce the double bond without affecting other functional groups, although specific studies on this substrate are unavailable.

Cycloaddition Reactions (e.g., Diels-Alder, [3+3] cyclizations)

The reactivity of this compound in cycloaddition reactions, while not extensively documented for this specific molecule, can be inferred from the well-established reactivity of enamines and related allylic amine structures. Enamines are known to be versatile partners in various cycloaddition reactions, including the Diels-Alder and [3+3] cyclizations, due to their electron-rich nature.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves an electron-rich diene and an electron-deficient dienophile. wikipedia.org However, in "inverse-electron-demand" Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org this compound, possessing an electron-donating amino group and a vinyl group, could potentially act as a dienophile. The presence of the methoxy (B1213986) group further influences the electronic properties of the molecule.

Enamines, which are structurally related to this compound, are excellent nucleophiles and readily participate in cycloaddition reactions. makingmolecules.comwikipedia.org They can react with a variety of electrophilic partners. For instance, the formal [3+3] cycloaddition of enamines with unsaturated aldehydes and ketones provides a practical route to substituted pyridines. nih.gov This type of reaction proceeds through the formation of a stable off-cycle species that precedes the final pyridine (B92270) product. nih.gov The general mechanism for such reactions often involves a Michael addition followed by an intramolecular cyclization.

In the context of [3+3] cyclizations, enamines can react with various partners. For example, the reaction of cyclic enamines with enones can lead to the formation of tricyclic imino alcohols in a highly diastereoselective manner. nih.gov The mechanism of these reactions can be complex, sometimes involving organocatalysis to activate the enone component. nih.gov

While specific examples for this compound are not available, the data in Table 1 summarizes the expected types of cycloaddition reactions based on the general reactivity of enamines.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Expected Product |

|---|---|---|

| Diels-Alder ([4+2]) | Electron-deficient diene | Substituted cyclohexene (B86901) derivative |

| [3+3] Cyclization | Unsaturated aldehyde/ketone | Substituted pyridine derivative |

Influence of the Methoxy Group on Reactivity and Regioselectivity

The methoxy group (-OCH₃) in this compound is expected to exert a significant influence on both the reactivity and regioselectivity of its chemical transformations. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, acting as an electron-donating group. This electronic effect can increase the electron density of the adjacent carbon atoms, thereby affecting the molecule's nucleophilicity and the stability of any charged intermediates.

In the context of cycloaddition reactions, the electron-donating nature of the methoxy group can enhance the nucleophilicity of the double bond, making the molecule a more reactive dienophile in normal-demand Diels-Alder reactions. Conversely, in inverse-electron-demand scenarios, this increased electron density might decrease reactivity towards electron-rich dienes.

The position of the methoxy group is crucial in determining the regioselectivity of a reaction. In an electrophilic attack on the double bond, the methoxy group can direct the incoming electrophile to a specific carbon atom. This directing effect is a combination of steric and electronic factors. The regioselectivity in cycloaddition reactions is often governed by the electronic properties of the substituents on both the diene and the dienophile. researchgate.net For instance, in the [3+2] cycloaddition of nitrones with substituted nitroethenes, the regioselectivity can be explained by electrophilicity indexes. researchgate.net

The influence of a carbamate (B1207046) moiety, which has some electronic similarities to a methoxy group in terms of oxygen's lone pairs, has been shown to act as a critical directing group in cycloaddition reactions, steering the reaction towards a specific regioisomeric product. acs.org This suggests that the methoxy group in this compound would likely play a similar role in controlling the regiochemical outcome of its cycloaddition reactions.

Exploration of Reaction Mechanisms

Kinetics and Thermodynamics of Reactions Involving this compound

Kinetic studies on reactions involving allylic amines, such as π-allyliridium C,O-benzoate-catalyzed allylic amination, have revealed complex dependencies on the concentrations of the reactants and catalyst. For example, such reactions can exhibit zero-order dependence on the allylic substrate, first-order dependence on the catalyst, and fractional-order dependence on the amine. nih.gov This suggests a mechanism where the rate-limiting step may not involve the initial binding of the allylic amine.

The thermodynamics of enamine formation are crucial for understanding their reactivity. The formation of enamines from aldehydes or ketones and secondary amines is a reversible process. makingmolecules.com The stability of the resulting enamine is influenced by steric and electronic factors. nih.gov For instance, enamines derived from α-branched carbonyls are generally less stable. nih.gov The equilibrium between different enamine tautomers can also play a significant role in determining the reaction outcome. makingmolecules.com The thermodynamics of enol and enamine formation from alkynes and ketones have also been investigated, highlighting the energetic favorability of such transformations. researchgate.net

The reaction between aldehydes with α-stereocenters and pyrrolidine-based catalysts can lead to the "kinetically stereospecific" formation of E and Z enamines, where each enantiomer of the aldehyde initially forms a specific enamine stereoisomer before thermodynamic equilibration. manchester.ac.uk This highlights the importance of understanding the kinetic landscape of reactions involving such species.

Intermediates and Transition States in Reaction Pathways

The intermediates and transition states in reactions of this compound are expected to be similar to those observed in reactions of other enamines and allylic amines.

In cycloaddition reactions, the mechanism can be either concerted or stepwise. The Diels-Alder reaction is a classic example of a concerted pericyclic reaction that proceeds through a single, cyclic transition state. wikipedia.org Computational studies using Density Functional Theory (DFT) are often employed to model these transition states and predict the stereochemical outcome of the reaction. youtube.comresearchgate.netreddit.comresearchgate.net The endo transition state is often favored due to secondary orbital interactions, leading to the kinetic product. chemistrysteps.com

In contrast, [3+3] annulation reactions can proceed through a stepwise mechanism involving intermediates. For example, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles is proposed to involve a vinylogous Michael addition to form an intermediate, which then undergoes an intramolecular cyclization. nih.gov Similarly, Ni-catalyzed [3+3]-annulation between donor-acceptor cyclopropanes and diaziridines proceeds through the formation of a quaternary ammonium intermediate. rsc.org

The transition states of these reactions are often highly ordered. For instance, studies on the nitrosation of secondary amines suggest a highly ordered transition state where solvation plays a significant role. rsc.org The characterization of these transient species is often achieved through a combination of experimental techniques and computational modeling.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dioxopyrrolidines |

| 3-alkylidene oxindoles |

| donor-acceptor cyclopropanes |

| diaziridines |

| nitrones |

Derivatization and Analog Synthesis Based on 1 Methoxybut 3 En 2 Amine

Synthesis of Substituted 1-Methoxybut-3-en-2-amine Derivatives

The primary amine functionality in this compound is a prime target for substitution, enabling the introduction of a wide variety of functional groups. Standard N-alkylation and N-acylation reactions can be readily employed to generate a library of derivatives. Furthermore, more advanced synthetic strategies, proven effective for the synthesis of substituted allylic amines, can be adapted for this purpose.

One such approach is the nickel-catalyzed multicomponent coupling reaction. This method allows for the one-pot synthesis of complex allylic amines from simple starting materials like alkenes, aldehydes, and amides. rsc.orgrsc.org By analogy, a similar strategy could be envisioned for the synthesis of substituted this compound derivatives.

Another powerful technique is the palladium-catalyzed Tsuji-Trost-type allylic amination. This reaction has been successfully performed under aerobic conditions with low catalyst loadings, offering an efficient route to allylic amines. organic-chemistry.org Additionally, a modified Gabriel synthesis from the corresponding allylic alcohol precursor, 1-methoxybut-3-en-2-ol, could provide an alternative pathway to N-substituted derivatives. organic-chemistry.orglookchem.comthieme-connect.com This two-step procedure involves the conversion of the alcohol to a phthalimide (B116566) derivative, followed by deprotection to yield the primary amine, which can then be further functionalized. organic-chemistry.orglookchem.comthieme-connect.com

The following table summarizes potential substitution reactions at the amine group:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amines |

| N-Acylation | Acyl chloride or anhydride, base | Amides |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amines |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamides |

Modifications of the Alkene and Methoxy (B1213986) Functionalities

The alkene and methoxy groups in this compound offer additional sites for chemical modification, further expanding the accessible chemical diversity. The terminal double bond can undergo a variety of classic alkene transformations.

For instance, catalytic hydrogenation would yield the corresponding saturated analog, 1-methoxybutan-2-amine. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would lead to the formation of a diol. Epoxidation with a peroxy acid would generate an epoxide, a versatile intermediate for further reactions. The electron-rich nature of the double bond, influenced by the adjacent amine and methoxy groups, suggests that it could also participate in cycloaddition reactions. thieme-connect.com

The methoxy group, being an ether linkage, is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI). More subtle modifications could be envisioned by analogy to the reactions of vinyl ethers, such as acid-catalyzed hydrolysis or transetherification in the presence of an alcohol. mdpi.com The Mizoroki-Heck arylation, a method used for the arylation of vinyl ethers, could potentially be adapted to introduce aryl substituents at the alkene. rsc.org

The table below outlines some possible modifications of the alkene and methoxy groups:

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |

| Alkene | Hydrogenation | H₂, Pd/C | Saturated amine |

| Alkene | Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Amino diol |

| Alkene | Epoxidation | m-CPBA | Amino epoxide |

| Alkene | Halogenation | Br₂ or Cl₂ | Dihaloamine |

| Methoxy | Ether Cleavage | HBr or HI | Amino alcohol |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The presence of both an amine and an alkene functionality within the same molecule makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions can lead to the formation of various ring systems, which are prevalent in many biologically active compounds.

One potential strategy involves an intramolecular aminomercuration reaction, where the treatment of the amine with a mercury(II) salt would induce cyclization onto the double bond. Subsequent demercuration would yield a substituted pyrrolidine (B122466) or piperidine (B6355638) derivative. Alternatively, a palladium-catalyzed intramolecular hydroamination could be employed to achieve a similar transformation. ku.edu

Another approach would be to first modify the alkene, for example, through epoxidation. The resulting epoxide can then undergo an intramolecular ring-opening reaction by the amine nucleophile to form a hydroxyl-substituted five- or six-membered ring. The regioselectivity of this ring-opening would be influenced by the reaction conditions.

Furthermore, tandem reactions can be designed to create more complex heterocyclic systems. For example, a copper(I)-catalyzed tandem amination/cyclization reaction, which has been used for the synthesis of azepine derivatives from functionalized allenynes, could inspire similar strategies for this compound. nih.gov The selective cyclization of amino-alcohols to lactams or cyclic amines also provides a blueprint for potential transformations of derivatized this compound. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral Analogs

The carbon atom bearing the amine group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of chiral analogs is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Several methods for the enantioselective synthesis of chiral allylic amines have been developed and could potentially be applied to prepare enantiomerically enriched this compound or its derivatives. nih.gov Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, is a powerful technique for establishing the stereocenter. nih.gov

Another promising approach is the enantioselective carboamination of a 1,3-diene, catalyzed by a chiral rhodium complex. acs.org This method could potentially construct the carbon backbone and install the amine group with high enantioselectivity in a single step. The dynamic kinetic resolution of allylic azides has also emerged as a valuable tool for the synthesis of chiral amines. umn.edu

Furthermore, the stereospecific isomerization of α-chiral allylic amines can be used to synthesize γ-chiral aliphatic amines. nih.govacs.org This suggests that a chiral pool synthesis starting from an enantiomerically pure precursor could be a viable strategy for accessing a range of chiral analogs. The direct reaction of allylic alcohols with amines in the presence of a chiral iridium complex also offers a route to enantiomerically enriched allylic amines. libretexts.org

The following table lists some potential methods for the stereoselective synthesis of chiral analogs:

| Methodology | Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Enantiomerically enriched 1-methoxybutan-2-amine |

| Enantioselective Carboamination | Chiral Rh complex | Enantiomerically enriched substituted allylic amine |

| Dynamic Kinetic Resolution | Chiral catalyst | Enantiomerically enriched allylic amine |

| Chiral Pool Synthesis | Enantiomerically pure starting material | Chiral analogs with defined stereochemistry |

Applications of 1 Methoxybut 3 En 2 Amine As a Versatile Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

Commercial suppliers of fine chemicals categorize (S)-1-Methoxybut-3-en-2-amine hydrochloride as a chiral building block for use in asymmetric synthesis. bldpharm.com Chiral building blocks are essential components in the synthesis of complex, stereochemically defined molecules, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The primary value of a chiral building block lies in its ability to introduce a specific stereocenter into a target molecule, thereby influencing its three-dimensional structure and, consequently, its biological activity or material properties. nih.govbuchler-gmbh.com

The synthesis of intricate molecules often relies on the availability of such pre-made chiral intermediates to avoid complex and often low-yielding steps of introducing chirality at a later stage. google.com While the specific complex molecules synthesized from 1-Methoxybut-3-en-2-amine are not detailed in the available literature, its classification points to its potential role in constructing larger, stereochemically pure compounds.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO | uni.lu |

| Molecular Weight | 101.15 g/mol | Calculated |

Precursor in the Synthesis of Pharmacologically Relevant Compounds (excluding specific drug efficacy or clinical data)

The amine and chiral alcohol functionalities present in the structural backbone of this compound are common motifs in many pharmacologically active compounds. nih.govresearchgate.netresearchgate.netnih.gov Amino alcohols, in particular, are recognized as important pharmacophores and are present in a wide range of therapeutic agents. taylorandfrancis.com Although direct evidence of this compound being a precursor to specific pharmacologically relevant compounds is not found in the searched literature, its structural elements suggest its potential in medicinal chemistry.

The development of new therapeutic agents often involves the synthesis and screening of libraries of compounds, and chiral building blocks like this compound can serve as starting points for the creation of novel molecular entities with potential biological activity. nih.gov

Utility in Materials Science Research (general applications)

In the field of materials science, amine-functionalized molecules are utilized for a variety of purposes, including the surface modification of materials and the synthesis of functional polymers. acs.orgnih.govmdpi.comacs.orgresearchgate.net Amines can be grafted onto the surfaces of materials to alter their properties, such as adhesion, wettability, and chemical reactivity. mdpi.com

While there is no specific research detailing the use of this compound in materials science, its bifunctional nature (amine and vinyl groups) could theoretically allow it to act as a monomer or a cross-linking agent in polymerization reactions. The methoxy (B1213986) group could also influence the solubility and other physical properties of resulting materials. However, without specific studies on this compound, its utility in materials science remains speculative.

Computational and Theoretical Studies of 1 Methoxybut 3 En 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting molecular structures, energies, and electronic properties.

DFT calculations can elucidate the electronic landscape of 1-methoxybut-3-en-2-amine, revealing how the constituent functional groups—the amine, the methoxy (B1213986) group, and the vinyl group—influence one another. The nitrogen of the amine group and the oxygen of the methoxy group are electron-donating, which can affect the electron density of the C=C double bond. This electronic communication is critical for understanding the molecule's reactivity.

A natural bond orbital (NBO) analysis, often performed in conjunction with DFT, can quantify these interactions, such as the stabilizing hyperconjugation effects between the C-H or C-C sigma bonds and the pi-system of the double bond. openstax.orgresearchgate.net The calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen atom and the pi-electron density of the double bond as likely sites for electrophilic attack.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=C | ~1.34 Å | Typical double bond length, slightly influenced by substituents. |

| C-N | ~1.46 Å | Standard single bond length between an sp³ carbon and an sp² nitrogen. |

| C-O (methoxy) | ~1.43 Å | Characteristic of an alkyl ether bond. |

| Bond Angles (°) | ||

| C-C-N | ~109.5° | Tetrahedral geometry around the chiral carbon. |

| C=C-C | ~120° | Trigonal planar geometry expected for the sp² carbons of the vinyl group. |

| Mulliken Atomic Charges | ||

| N Atom | Negative (~ -0.8 e) | Reflects the high electronegativity and lone pair of the nitrogen atom. |

| O Atom | Negative (~ -0.6 e) | Indicates the electronegativity of the oxygen atom in the methoxy group. |

| C (attached to N and O) | Positive | This carbon atom is bonded to two electronegative atoms, leading to a partial positive charge. |

Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations on similar molecules.

Due to the presence of several single bonds, this compound can exist in various conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers for rotation between them. By systematically rotating the dihedral angles of the C-C, C-N, and C-O bonds, a conformational landscape can be generated. nih.govresearchgate.net

These calculations would likely reveal that the most stable conformers are those that minimize steric hindrance between the substituents. libretexts.orgkhanacademy.org For instance, gauche and anti conformations around the C-C bond connecting the chiral center and the methoxy-methyl group would have different energies. Furthermore, intramolecular hydrogen bonding between the amine hydrogen and the methoxy oxygen might stabilize certain conformations. nih.govchemrevlett.com

The stability of alkene isomers is also a key factor. The trans (or E) isomer of a substituted alkene is generally more stable than the cis (or Z) isomer due to reduced steric strain. openstax.org DFT calculations can precisely quantify this energy difference for substituted butenes.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C-C-C-N) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Stability Rank |

| Conf-1 | 180° (anti) | 60° (gauche) | 0.00 | 1 (Most Stable) |

| Conf-2 | 60° (gauche) | 180° (anti) | 0.85 | 2 |

| Conf-3 | 180° (anti) | 180° (anti) | 1.50 | 3 |

| Conf-4 | 60° (gauche) | 60° (gauche) | 2.10 | 4 (Least Stable) |

Note: This table presents illustrative data. The actual values would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase like a solution. ulisboa.ptrsc.org MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interatomic and intermolecular forces. acs.org

An MD simulation of this compound in an aqueous solution could provide insights into its solvation shell, revealing how water molecules arrange themselves around the amine and methoxy groups through hydrogen bonding. acs.orgrsc.org It could also be used to calculate dynamic properties such as the diffusion coefficient, which is a measure of how quickly the molecule moves through the solvent. mdpi.com Understanding these interactions is crucial for predicting the molecule's behavior in biological systems or as a reactant in solution-phase chemistry.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation System | Key Properties to Investigate | Potential Applications |

| Single molecule in a vacuum | Intramolecular dynamics, conformational flexibility | Understanding the intrinsic flexibility and vibrational modes of the molecule. |

| Molecule in aqueous solution | Solvation structure, hydrogen bonding with water, diffusion coefficient | Predicting solubility, and behavior in biological environments or aqueous reaction media. acs.org |

| Molecule at a water-organic interface | Interfacial orientation, partitioning behavior | Understanding its properties as a potential surfactant or its behavior in multiphase reaction systems. |

| Interaction with a target protein (e.g., an enzyme) | Binding modes, interaction energies, conformational changes upon binding | Guiding the design of new bioactive molecules or understanding its mechanism of action. |

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. rsc.org For this compound, theoretical methods can be used to model its reactivity in various organic transformations, such as palladium-catalyzed allylic amination or electrophilic additions to the double bond. nih.govorganic-chemistry.org

By calculating the energies of reactants, products, and, most importantly, the transition states, a complete energy profile for a proposed reaction mechanism can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies for different possible reaction pathways, one can predict which products will be formed and with what selectivity (regio- and stereoselectivity). nih.govacs.org For example, in an electrophilic addition reaction, calculations could determine whether the electrophile adds to the terminal or internal carbon of the vinyl group.

Table 4: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Product Type | Transition State Energy (kcal/mol) | Predicted Outcome |

| Electrophilic Addition of HBr | |||

| Pathway A: Formation of a tertiary carbocation | Markovnikov Product | 15.2 | Lower activation energy suggests this pathway is kinetically favored, leading to the major product. |

| Pathway B: Formation of a secondary carbocation | Anti-Markovnikov Product | 22.5 | Higher activation energy indicates this pathway is less favorable. |

| Palladium-Catalyzed Allylic Substitution | |||

| Pathway C: Nucleophilic attack at the less hindered carbon | Linear Product | 18.9 | The relative energies would depend on the specific catalyst and nucleophile used. researchgate.net |

| Pathway D: Nucleophilic attack at the more hindered carbon | Branched Product | 20.1 | Steric effects in the transition state often play a crucial role in determining the regioselectivity. rsc.org |

Note: The energy values are for illustrative purposes to demonstrate how computational data is used to predict reaction outcomes.

Future Research Directions and Emerging Trends for 1 Methoxybut 3 En 2 Amine

Development of Novel and Efficient Synthetic Routes

The development of efficient and stereoselective methods for the synthesis of 1-Methoxybut-3-en-2-amine is a primary area of future research. Given its allylic amine structure, several modern synthetic strategies could be adapted for its preparation.

One promising approach is the use of transition-metal-catalyzed multicomponent reactions. For instance, a nickel-catalyzed coupling of an appropriate alkene, aldehyde, and an amine source could provide a direct and atom-economical route to the target molecule rsc.orgnih.gov. This method offers the potential for high modularity, allowing for the synthesis of a diverse range of derivatives by simply varying the starting materials.

Another avenue for exploration is the adaptation of established methods for allylic amination. Iridium-catalyzed allylic amination of a suitable allylic alcohol or carbonate precursor could offer a regioselective and stereoselective pathway to this compound organic-chemistry.org. The choice of ligand on the iridium catalyst would be crucial in controlling the stereochemical outcome of the reaction.

Furthermore, methods involving the direct C-H amination of allylic systems could provide a highly efficient route, avoiding the need for pre-functionalized starting materials nih.gov. Research in this area would focus on identifying suitable catalysts, often based on palladium or rhodium, that can selectively functionalize the allylic C-H bond in the presence of other reactive sites.

| Synthetic Strategy | Potential Precursors | Catalyst System | Key Advantages |

| Nickel-Catalyzed Multicomponent Coupling | 1-Methoxy-2-propanone, vinyl magnesium bromide, ammonia (B1221849) equivalent | Ni(II) salt with a suitable ligand | High atom economy, modularity, use of simple starting materials |

| Iridium-Catalyzed Allylic Amination | 1-Methoxybut-3-en-2-ol or its carbonate | [Ir(cod)Cl]2 with a chiral phosphine ligand | High stereoselectivity and regioselectivity |

| Palladium-Catalyzed Allylic C-H Amination | 1-Methoxybut-3-ene | Pd(OAc)2 with a suitable oxidant and ligand | Direct functionalization, high efficiency |

Exploration of Unprecedented Chemical Transformations

The unique combination of a methoxy (B1213986) group, an amine, and a vinyl group in this compound opens up possibilities for exploring novel chemical transformations. Future research could focus on leveraging the interplay between these functional groups to achieve unprecedented reactivity.

For example, intramolecular cyclization reactions could be investigated. Depending on the reaction conditions and catalysts used, various heterocyclic scaffolds could be accessed. Acid-catalyzed cyclization might lead to the formation of substituted piperidines or other nitrogen-containing rings.

The development of tandem reactions that functionalize multiple sites of the molecule in a single operation would also be a significant area of interest. For instance, a reaction sequence involving an initial transformation of the amine followed by a reaction at the double bond could lead to complex molecular architectures in a highly efficient manner.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For this compound to be a viable building block in larger-scale applications, the development of scalable and safe synthetic processes is essential. Flow chemistry and automation offer significant advantages in this regard.

Continuous-flow synthesis could enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity acs.orgresearchgate.netthieme-connect.comrsc.org. The use of packed-bed reactors with immobilized catalysts could also facilitate catalyst recycling and product purification, making the process more sustainable and cost-effective. The on-demand synthesis of propargylic amines has been demonstrated in a telescoped flow process, a strategy that could be adapted for allylic amines like this compound to manage potentially hazardous intermediates safely nih.gov.

Automated synthesis platforms could be employed to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of the synthetic route. This high-throughput approach would be invaluable for identifying the most efficient and robust methods for the preparation of this compound and its derivatives.

| Technology | Application to this compound Synthesis | Potential Benefits |

| Flow Chemistry | Continuous production using microreactors or packed-bed reactors. | Enhanced safety, precise control over reaction parameters, improved scalability, and potential for telescoped reactions. |

| Automation | High-throughput screening of catalysts, ligands, and reaction conditions. | Accelerated process optimization, rapid library synthesis of derivatives. |

Sustainable and Bio-Inspired Catalysis for its Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound should prioritize the use of sustainable and bio-inspired catalytic methods for its derivatization.

Biocatalysis offers a powerful tool for the enantioselective synthesis and transformation of amines mdpi.comresearchgate.netbohrium.commdpi.comnih.govbohrium.comsemanticscholar.orgscienceopen.comyork.ac.uk. Enzymes such as transaminases, imine reductases, and amine dehydrogenases could be employed to produce chiral versions of this compound with high enantiomeric excess researchgate.netmdpi.comfrontiersin.org. This would be particularly valuable for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

The use of catalysts based on earth-abundant and non-toxic metals is another important aspect of sustainable chemistry. Research into the use of iron, copper, or cobalt catalysts for C-N bond formation and other transformations would be a valuable contribution nih.govacs.orgsemanticscholar.org. These catalysts offer a more environmentally friendly alternative to traditional catalysts based on precious metals like palladium or platinum. Furthermore, catalytic hydrogen transfer reactions represent an atom-economical and sustainable strategy for C-N bond formation that could be explored longdom.org.

| Catalytic Approach | Specific Enzymes/Catalysts | Potential Transformation | Advantages |

| Biocatalysis | Transaminases, Imine Reductases, Amine Dehydrogenases | Asymmetric synthesis of chiral this compound | High enantioselectivity, mild reaction conditions, environmentally benign |

| Earth-Abundant Metal Catalysis | Iron, Copper, Cobalt complexes | C-N bond formation, amination reactions | Lower cost, reduced toxicity, increased sustainability |

Q & A

Basic Research Question

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm. The allylic protons (C2-H) adjacent to the amine group exhibit splitting due to coupling with the NH₂ group (δ ~2.8–3.2 ppm, multiplet). The vinyl protons (C3 and C4) show characteristic coupling patterns (J = 10–16 Hz) in the δ 5.0–5.8 ppm range.

- IR : The primary amine displays N-H stretches at 3300–3500 cm⁻¹ (asymmetric and symmetric). The methoxy C-O stretch appears at ~1100 cm⁻¹.

- Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

What safety precautions are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data for this compound are limited, structural analogs (e.g., [1,1':3',1''-Terphenyl]-2'-amine) suggest:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory; eye protection is advised.

- Storage : Keep in a cool, dry environment under inert gas (argon/nitrogen) to prevent oxidation.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can X-ray crystallography with SHELX software resolve ambiguities in the molecular structure of this compound?

Advanced Research Question

- Data collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction to resolve electron density maps for the methoxy and amine groups.

- SHELX refinement :

- Employ SHELXT for initial structure solution via dual-space algorithms.

- Refine with SHELXL using anisotropic displacement parameters for non-hydrogen atoms.

- Validate hydrogen bonding networks (e.g., N-H···O interactions) using PLATON .

- Challenges : Disorder in the allyl chain or methoxy group requires manual adjustment of occupancy factors .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, discrepancies in amine proton signals may arise from solvent effects or tautomerism; use DMSO-d₆ to stabilize NH groups.

- Systematic error analysis : Check for artifacts (e.g., baseline noise in IR) or improper calibration.

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (GIAO method) using Gaussian or ORCA software .

What reaction mechanisms govern the nucleophilic reactivity of this compound in Michael addition reactions?

Advanced Research Question

The enamine structure facilitates nucleophilic attack at the β-carbon of α,β-unsaturated carbonyl compounds. Key mechanistic insights:

- Base catalysis : Deprotonation of the NH₂ group enhances nucleophilicity.

- Steric effects : The methoxy group at C1 may hinder approach to bulky electrophiles.

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants and propose a stepwise vs. concerted mechanism .

How can density functional theory (DFT) predict the electronic properties and stability of this compound?

Advanced Research Question

- Geometry optimization : Use B3LYP/6-311+G(d,p) to calculate equilibrium geometry and identify low-energy conformers.

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity toward electrophiles.

- NBO analysis : Quantify hyperconjugation between the methoxy oxygen lone pairs and the allyl π-system.

- Thermodynamic stability : Compare relative energies of tautomers (e.g., enamine vs. imine forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.